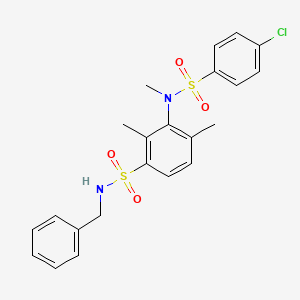

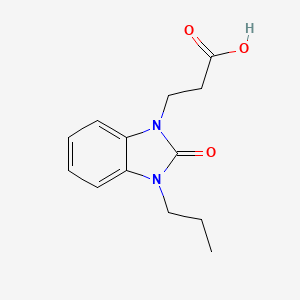

N-benzyl-3-(4-chloro-N-methylphenylsulfonamido)-2,4-dimethylbenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-3-(4-chloro-N-methylphenylsulfonamido)-2,4-dimethylbenzenesulfonamide, also known as BMS-806, is a sulfonamide compound that has gained attention in the scientific community due to its potential as a therapeutic agent.

Scientific Research Applications

Antitumor Activity and Gene Expression Analysis

Compounds from sulfonamide-focused libraries, including sulfonamides similar to N-benzyl-3-(4-chloro-N-methylphenylsulfonamido)-2,4-dimethylbenzenesulfonamide, have shown promise in antitumor screens. These compounds have been evaluated for their ability to disrupt cell cycle processes in cancer cell lines. For instance, certain sulfonamides have been identified as potent cell cycle inhibitors, leading to their progression to clinical trials. These compounds function by disrupting tubulin polymerization or causing a decrease in the S phase fraction along with G1 and/or G2 accumulation in various cancer cell lines. Gene expression changes induced by these compounds have been characterized, shedding light on the drug-sensitive cellular pathways and essential pharmacophore structures for antitumor activity (Owa et al., 2002).

Inhibition of Enzymatic Activity for Alzheimer’s Disease Therapy

Sulfonamides derived from 4-methoxyphenethylamine have demonstrated inhibitory effects on acetylcholinesterase, a target for Alzheimer’s disease therapy. These compounds, through enzyme inhibitory kinetics and computational studies, have shown potential as novel therapeutic agents. For example, specific sulfonamides exhibited acetylcholinesterase inhibitory activity comparable to known inhibitors, suggesting their utility in designing more potent inhibitors for Alzheimer’s disease (Abbasi et al., 2018).

Antimicrobial and Antifungal Activities

Newly synthesized sulfonamides, incorporating structures akin to N-benzyl-3-(4-chloro-N-methylphenylsulfonamido)-2,4-dimethylbenzenesulfonamide, have been screened for their antimicrobial and antifungal properties. These compounds have shown efficacy in vitro against various bacterial strains and fungal species, highlighting their potential as therapeutic agents for infectious diseases (Zareef et al., 2007).

Antimycobacterial Agents

Sulfonamides with cysteine-activated sulfur dioxide release profiles have been explored for their antimycobacterial properties. One such compound demonstrated a potency higher than the clinical agent isoniazid in inhibiting Mycobacterium tuberculosis, indicating a promising direction for developing new treatments for tuberculosis (Malwal et al., 2012).

properties

IUPAC Name |

N-benzyl-3-[(4-chlorophenyl)sulfonyl-methylamino]-2,4-dimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23ClN2O4S2/c1-16-9-14-21(30(26,27)24-15-18-7-5-4-6-8-18)17(2)22(16)25(3)31(28,29)20-12-10-19(23)11-13-20/h4-14,24H,15H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWGQLQQBJLUKRG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2)C)N(C)S(=O)(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23ClN2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-3-(4-chloro-N-methylphenylsulfonamido)-2,4-dimethylbenzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-benzoyl-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2837402.png)

![N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-3-[(2,6-dichlorophenyl)sulfanyl]-2-hydroxy-2-methylpropanamide](/img/structure/B2837412.png)

![N-(benzo[b]thiophen-5-yl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2837415.png)

![8-((2,5-Dimethoxyphenyl)sulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2837422.png)